molecular formula C38H34O19 B3025829 EGCG Octaacetate CAS No. 148707-39-5

EGCG Octaacetate

カタログ番号 B3025829
CAS番号: 148707-39-5
分子量: 794.7 g/mol
InChIキー: SVHJCTSSYQPWEV-VSJLXWSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EGCG Octaacetate, also known as AcEGCG, is a natural product found in Stryphnodendron adstringens . It is a proagent of Green tea epigallocatechin-3-gallate (EGCG) and has been used for pre-clinical study for the treatment of endometriosis .


Synthesis Analysis

The synthesis of EGCG Octaacetate involves a chemical modification strategy . The chemical shift of C-4′′ was observed at 137.1 ppm, and coupling appeared to have occurred between C-4′′ and H-1′′′ (4.87 ppm, d, J = 9.0 Hz) of the glucosyl residue, which indicated that the glucosyl residue had been attached to C-4′′ of the EGCG .


Molecular Structure Analysis

The molecular formula of EGCG Octaacetate is C38H34O19 . Its molecular weight is 794.7 g/mol . The IUPAC name is [ (2 R ,3 R )-5,7-diacetyloxy-2- (3,4,5-triacetyloxyphenyl)-3,4-dihydro-2 H -chromen-3-yl] 3,4,5-triacetyloxybenzoate .


Chemical Reactions Analysis

EGCG Octaacetate is a prodrug form of (–)-epigallocatechin gallate. It is cleaved by intracellular esterases to form EGCG . EGCG Octaacetate reduces proteasome activity in MDA-MB-231 breast cancer cells extracts .


Physical And Chemical Properties Analysis

EGCG Octaacetate has a molecular weight of 794.7 g/mol . It has a XLogP3-AA of 3.1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 19 .

作用機序

Target of Action

EGCG Octaacetate, a prodrug of Epigallocatechin-3-Gallate (EGCG), primarily targets several proteins and enzymes. These include the trans-membrane receptor 67LR, which is a master regulator of many pathways affecting cell proliferation or apoptosis . It also interacts with DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which modulate epigenetic changes .

Mode of Action

EGCG Octaacetate decreases the proinflammatory mediator levels by down-regulating PI3K/Akt/NFκB phosphorylation and p65 acetylation . This interaction results in the inhibition of cell proliferation and promotion of apoptosis, thereby exerting its anti-cancer properties .

Biochemical Pathways

EGCG Octaacetate affects multiple crucial cellular signaling pathways, including those mediated by EGFR, JAK-STAT, MAPKs, NF-κB, PI3K-AKT-mTOR, and others . Deregulation of these pathways is involved in the pathophysiology of cancer .

Pharmacokinetics

EGCG Octaacetate is utilized to enhance the stability and bioavailability of EGCG in vivo . A study showed that the maximum concentration (Cmax) was 0.067 ± 0.04 μg/mL, the time of maximum concentration (Tmax) was 1.33 h, the area under the curve (AUC) was 0.20 ± 0.05 h × µg/mL, and the elimination rate was 0.20 ± 0.11 hr−1 .

Result of Action

EGCG Octaacetate significantly reduces colitis-driven colon cancer in mice . It also significantly decreases the growth of endometrial implants, reduces the lesion size and weight, inhibits functional and structural microvessels in the lesions, and enhances lesion apoptosis .

Action Environment

The action of EGCG Octaacetate can be influenced by environmental factors. For instance, due to the hydroxyl structure of EGCG, the further applications of natural EGCG are restricted, which is the poor lipid solubility, unstable in vivo, low absorption, and bioavailability . The acetylation molecular modification can effectively improve the bioavailability and biological activity of EGCG .

Safety and Hazards

EGCG Octaacetate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

EGCG Octaacetate has been used for pre-clinical study for the treatment of endometriosis . Its poor bioavailability and requirement of a high dosage to manifest activity have restricted its clinical application . Therefore, future research could focus on improving its bioavailability and reducing the required dosage.

特性

IUPAC Name

[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHJCTSSYQPWEV-VSJLXWSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGCG Octaacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGCG Octaacetate
Reactant of Route 2
Reactant of Route 2
EGCG Octaacetate
Reactant of Route 3
Reactant of Route 3
EGCG Octaacetate
Reactant of Route 4
Reactant of Route 4
EGCG Octaacetate
Reactant of Route 5
Reactant of Route 5
EGCG Octaacetate
Reactant of Route 6
Reactant of Route 6
EGCG Octaacetate

Q & A

Q1: What is the mechanism of action of (-)-epigallocatechin-3-gallate (EGCG) octaacetate and how does it differ from its parent compound, EGCG?

A: While both EGCG and its prodrug, EGCG octaacetate, have shown potential anti-cancer activity, their mechanisms differ. EGCG octaacetate acts as a prodrug, meaning it needs to be metabolized in the body to release the active compound, EGCG. [] EGCG itself has been shown to have multiple targets in cancer cells, including inhibiting cell signaling pathways and inducing apoptosis. [] One study suggests that EGCG may exert its anti-cancer effects by targeting the DNA repair enzyme ERCC1/XPF. [] By inhibiting this enzyme, EGCG could potentially enhance the efficacy of DNA-damaging chemotherapy drugs like cisplatin. []

Q2: How does the acetylation of EGCG to form EGCG octaacetate impact its properties and potential applications?

A: The addition of eight acetate groups to EGCG significantly alters its properties. Research suggests that EGCG octaacetate exhibits enhanced lipophilicity compared to EGCG. [] This enhanced lipophilicity may lead to better cell membrane permeability and improved bioavailability, potentially making it a more effective therapeutic agent. [] One study found that EGCG octaacetate demonstrated potent anti-angiogenic activity in a mouse model of endometriosis, suggesting potential therapeutic applications in this area. [, ]

Q3: What is the role of acetate release in the cytotoxic activity of EGCG octaacetate?

A: Interestingly, the acetate groups themselves, when released during the metabolism of EGCG octaacetate, might contribute to the overall cytotoxic effect. Research indicates that acetate at a concentration of 400 μM showed significant growth inhibitory activity against MDAMB-231 breast cancer and SKHep-1 hepatoma cell lines. [] This finding suggests that the release of acetate from EGCG octaacetate could work synergistically with the released EGCG to enhance the overall cytotoxic effect. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。